molecular formula C10H11ClF3NO2S2 B2451679 2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034609-24-8

2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No. B2451679
CAS RN: 2034609-24-8
M. Wt: 333.77
InChI Key: QIQZONNJAFXPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a useful research compound. Its molecular formula is C10H11ClF3NO2S2 and its molecular weight is 333.77. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is a key intermediate in the synthesis of Prasugrel, an antithrombotic drug. Its synthesis involves alkylation, oxidation, and deprotection reactions starting from 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride (Pan Xian-hua, 2011).
  • It is used in the synthesis of sulfonated tetrahydropyridine derivatives, accessed through a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates (Yuanyuan An & Jie Wu, 2017).
  • The molecular conformations of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which include this compound, have been studied for understanding hydrogen bonding and molecular interactions (B. K. Sagar et al., 2017).

Biological and Pharmacological Research

  • It has been explored for its potential as a glucose-6-phosphatase catalytic enzyme inhibitor, with implications in the treatment of diabetes (P. Madsen et al., 2000).
  • Research on novel tetrahydrothieno[3,2-c]pyridines, including this compound, revealed significant anticonvulsant activity, offering insights into new therapeutic options for seizure management (M. Ohkubo et al., 1996).
  • It has been involved in the study of potential cardiotonic agents, where its derivatives showed positive inotropic properties (A. Rumler et al., 1990).

Advanced Chemical Applications

  • Its derivatives have been evaluated for anticancer activity, indicating its relevance in drug development for cancer therapy (N. Rao et al., 2018).
  • The compound has been used in the synthesis of substituted-4,5,6,7-tetrahydrothieno pyridines, which have been reviewed for various biological activities, indicating its versatility in drug development (J. Sangshetti et al., 2014).

properties

IUPAC Name

2-chloro-5-(3,3,3-trifluoropropylsulfonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO2S2/c11-9-5-7-6-15(3-1-8(7)18-9)19(16,17)4-2-10(12,13)14/h5H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQZONNJAFXPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)S(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.